molecular formula C10H9BrN2 B14059403 5-(2-Bromophenyl)-1-methyl-1H-imidazole

5-(2-Bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B14059403
M. Wt: 237.10 g/mol
InChI Key: OJDBAXQJPWTAGN-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Methylation: The methyl group can be introduced at the 1-position of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or thiols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1-methyl-1H-imidazole
  • 5-(2-Fluorophenyl)-1-methyl-1H-imidazole
  • 5-(2-Iodophenyl)-1-methyl-1H-imidazole

Comparison

Compared to its analogs, 5-(2-Bromophenyl)-1-methyl-1H-imidazole may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with other molecules and its overall properties.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-(2-bromophenyl)-1-methylimidazole

InChI

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

OJDBAXQJPWTAGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2Br

Origin of Product

United States

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